Eriodictyol-6-glucoside

Description

Contextualization within the Flavanone (B1672756) Subclass of Flavonoids

Eriodictyol-6-glucoside belongs to the flavanone subclass of flavonoids. nih.govresearchgate.netwikipedia.orgresearchgate.net Flavonoids are a diverse group of polyphenolic compounds widely found in plants, including fruits and vegetables. nih.govresearchgate.net Flavanones, such as eriodictyol (B191197) and its glycoside derivatives, are characterized by their specific chemical structure. wikipedia.orgnih.gov Eriodictyol itself is a flavanone that is abundantly present in a variety of medicinal plants, citrus fruits, and vegetables. researchgate.netresearchgate.netresearchgate.net The addition of a glucoside (a glucose molecule) to the eriodictyol structure at the 6-position results in the formation of this compound. nih.gov This compound has been identified in plants such as Aspalathus linearis (rooibos) and Ulmus wallichiana. nih.gov

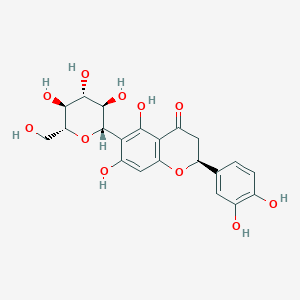

The core structure of eriodictyol is (2S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one. wikipedia.org In this compound, the glucose unit is attached to this core. Specifically, its IUPAC name is (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one. nih.gov

Significance in Natural Product Chemistry and Biomedical Research

The study of this compound holds considerable significance in both natural product chemistry and biomedical research due to its potential biological activities. researchgate.netresearchgate.net It is often investigated alongside its aglycone, eriodictyol, which has demonstrated a wide range of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. nih.govresearchgate.netmdpi.comfoodstruct.com

In the realm of natural product chemistry, research has focused on the isolation, identification, and characterization of this compound from various plant sources. researchgate.netacs.org For instance, studies on rooibos tea (Aspalathus linearis) have identified (S)- and (R)-eriodictyol-6-C-glucoside as potential antioxidant markers. chemfaces.comnih.gov The formation of eriodictyol-6-C-β-D-glucopyranoside can occur through the oxidative cyclization of aspalathin (B600219) during the fermentation of rooibos. researchgate.net

From a biomedical perspective, research has explored the pharmacokinetic properties and potential health benefits of this compound. researchgate.netnih.gov Studies in mice have shown that after oral administration of rooibos extract, eriodictyol-6-C-β-D-glucoside (E6CG) is transferred into the blood plasma. nih.govresearchgate.netnih.gov Notably, substantial levels of E6CG have been detected in various glands, including the submandibular, sublingual, parotid, and lacrimal glands, as well as in sweat glands. nih.govnih.gov This has led to investigations into its potential to improve systemic dryness by activating the M3 muscarinic acetylcholine (B1216132) receptor. researchgate.netnih.gov

The biomedical interest in this compound is often linked to the known activities of its parent compound, eriodictyol. Eriodictyol has been shown to modulate various cellular signaling pathways, which are critical in the progression of several diseases. nih.govresearchgate.net Its antioxidant properties are attributed to its ability to scavenge free radicals and activate cytoprotective pathways like the Nrf2/HO-1 pathway. nih.govresearchgate.net Furthermore, its anti-inflammatory effects involve the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB. nih.govmdpi.comfoodstruct.comd-nb.info These properties of the aglycone provide a strong rationale for investigating the biological potential of its glycosylated forms like this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O11 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-3,5,12,14,17,19-24,26-30H,4,6H2/t12-,14+,17+,19-,20+,21-/m0/s1 |

InChI Key |

FNJRUYGFVNGXTL-JVVVWQBKSA-N |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Distribution of Eriodictyol 6 Glucoside

Documented Natural Presence of Eriodictyol-6-glucoside

The confirmed presence of this compound is documented in a limited but significant number of plant species. Its identification has been primarily achieved through advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The most well-documented source of this compound is Aspalathus linearis, the South African fynbos plant used to produce rooibos tea. Within the complex flavonoid profile of rooibos, this compound is a notable, albeit minor, constituent compared to the highly abundant dihydrochalcone (B1670589) C-glycosides, aspalathin (B600219) and nothofagin (B1679979) [6, 8].

Its presence is significant as it represents a flavanone (B1672756) O-glucoside in a plant matrix dominated by C-glycosides. Research indicates that the concentration of this compound, along with other flavonoids, can be influenced by post-harvest processing. It is detected in both "unfermented" (green) and "fermented" (oxidized, red) rooibos, though levels may vary as oxidative processes alter the plant's chemical composition . The identification of this compound in A. linearis has been crucial for creating a comprehensive phytochemical map of this commercially important plant [7, 8].

Table 1: Key Flavonoids Identified in Aspalathus linearis This interactive table summarizes the chemical context of this compound within the rooibos plant.

The botanical distribution of this compound was expanded with its detection in Ulmus wallichiana, commonly known as the Himalayan Elm. Phytochemical investigations of the stem bark of this species led to the isolation and structural elucidation of several phenolic compounds, including this compound .

The presence of this specific glycoside in a species from the Ulmaceae family, which is phylogenetically distant from the Fabaceae family (A. linearis), indicates a broader, though perhaps sparse, distribution in the plant kingdom. This finding underscores the importance of continued phytochemical screening of diverse plant genera to map the natural occurrence of specific flavonoid glycosides.

Broad Phytochemical Sources of Eriodictyol (B191197) and its Glycosides (General Context for Research)

To understand the context for research into this compound, it is informative to consider the widespread occurrence of its parent aglycone, eriodictyol, and its other glycosidic forms. Eriodictyol is a common flavanone found in numerous plant families. However, the position and type of sugar moiety attached to the eriodictyol core vary significantly between plant species, leading to a diversity of related compounds [1, 2].

The most prevalent form found in nature is not the 6-glucoside but rather eriodictyol-7-O-rutinoside, also known as eriocitrin (B1671051), which is abundant in citrus fruits (Citrus spp.), particularly lemons and limes [3, 10]. The aglycone itself is famously found in high concentrations in Yerba Santa (Eriodictyon californicum), the plant from which it derives its name . The distribution of eriodictyol and its various glycosides across the plant kingdom provides a basis for researchers to hypothesize the potential presence of less common isomers, such as this compound, in related or uninvestigated species .

Table 2: Selected Botanical Sources of Eriodictyol and its Common Glycosides This interactive table provides a general context on the distribution of the eriodictyol chemical backbone.

Advanced Methodologies for Isolation, Extraction, and Purification of Eriodictyol 6 Glucoside

Extraction Techniques

The initial step in obtaining Eriodictyol-6-glucoside involves its extraction from plant matrices. Several modern and conventional techniques are utilized, each with distinct principles and efficiencies.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a prominent green extraction technique that employs acoustic cavitation to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer of target compounds. The efficiency of UAE for flavonoid extraction is influenced by several parameters, including ultrasonic power, duration, temperature, and the solvent system used. nih.govfrontiersin.org

In the context of extracting flavonoids from Amomum villosum, optimal UAE conditions were established as a solid-liquid ratio of 1:20 g/mL, an extraction temperature of 70°C, ultrasonic power at 85% (360 W), and an extraction time of 30 minutes. nih.gov These conditions yielded a maximum total flavonoid content of 82.22 ± 0.39 mg rutin (B1680289) equivalent per gram of dry weight. nih.gov The choice of solvent is also critical; a study on Chinese propolis found that a liquid-to-solid ratio of 60:1 with an ultrasound power of 135 W for 20 minutes was optimal. frontiersin.org Research on applewood polyphenols indicated that a 30% (v/v) ethanol (B145695) mixture was more effective than pure water, and a mass-to-volume ratio of 1:33 resulted in a higher yield. mdpi.com

Table 1: UAE Parameters for Flavonoid Extraction

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solid-Liquid Ratio | 1:20 g/mL to 60:1 | nih.govfrontiersin.org |

| Temperature | 70°C | nih.gov |

| Ultrasonic Power | 85% (360 W) / 135 W | nih.govfrontiersin.org |

| Duration | 20-30 minutes | nih.govfrontiersin.org |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and the release of phytochemicals. researchgate.net This technique offers advantages such as reduced extraction time and lower solvent consumption compared to conventional methods. researchgate.netresearchgate.net The choice of solvent is crucial in MAE, as its dielectric properties determine its ability to absorb microwave energy. phcogrev.com Solvents like ethanol and methanol (B129727), which have high dielectric constants, are efficient for MAE. phcogrev.com

For the extraction of phenolic compounds, including flavonoids, from various plants, MAE has proven to be more effective than conventional reflux extraction. researchgate.net The extraction efficiency is influenced by microwave power, irradiation time, and solvent composition. mdpi.com For instance, in the extraction of polyphenols from peppermint, MAE demonstrated a significant improvement in yield compared to conventional methods, with rapid extraction occurring within the first 5 minutes. mdpi.com A study on Scutellaria species found that a 70% ethanol concentration, an extraction time of 10 minutes, and a microwave power of 42 W were optimal for obtaining the highest total phenolic content. mdpi.com

Table 2: MAE Conditions for Phenolic Compound Extraction

| Plant Source | Optimal Solvent | Microwave Power | Extraction Time | Reference |

|---|---|---|---|---|

| Peppermint | Ethanol/Water | 90-800 W | 5-30 min | mdpi.com |

| Scutellaria species | 70% Ethanol | 42 W | 10 min | mdpi.com |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a "green" extraction method that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. mdpi.com SFE is advantageous for its ability to extract thermally labile compounds at low temperatures and the ease of solvent removal from the extract. unipd.itupm.edu.my Pure supercritical CO2 is non-polar and is effective for extracting non-polar compounds. nih.gov To extract more polar compounds like flavonoid glycosides, a polar co-solvent, such as ethanol or methanol, is often added to the supercritical CO2. mdpi.comebi.ac.uk

In the extraction of bioactive compounds from Dryopteris fragrans, supercritical CO2 extraction was performed at pressures ranging from 50 to 250 bar and temperatures from 31 to 70°C, with ethanol as a co-solvent. mdpi.com For the extraction of compounds from Rhodiola rosea, the most effective conditions were found to be a pressure of 350 bar and a temperature of 60°C, using 1% ethanol as a co-solvent. ebi.ac.uk While SFE is an effective method, its yield for polar compounds can sometimes be lower than conventional solvent extraction methods. nih.gov

Table 3: SFE Conditions for Bioactive Compound Extraction

| Plant Source | Pressure (bar) | Temperature (°C) | Co-solvent | Reference |

|---|---|---|---|---|

| Dryopteris fragrans | 200-250 | 55 | 2% Ethanol | mdpi.com |

Solvent-Based Extraction Approaches

Conventional solvent-based extraction remains a widely used method for isolating this compound and other flavonoids. The choice of solvent is paramount and is typically a polar solvent to match the polarity of the glycoside. Commonly used solvents include ethanol, methanol, and aqueous mixtures of these alcohols. mdpi.com

For instance, a 70% ethanol solution is frequently employed to balance the solubility of polar glycosides while minimizing the co-extraction of undesirable compounds. In a study on Rhododendron luteum leaves, accelerated solvent extraction (ASE) was performed with methanol, 80% methanol, and water at various temperatures, revealing that both temperature and solvent type significantly influence the polyphenol profile. mdpi.com The extraction of flavonoids from orange peel has been achieved using n-hexane followed by ethyl acetate (B1210297). ijirset.com Similarly, the bark of Afzelia africana was extracted with methanol to isolate eriodictyol (B191197). nih.gov

Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is a necessary step to isolate this compound.

Column Chromatographic Fractionation

Column chromatography is a fundamental and extensively used technique for the purification of flavonoids from crude plant extracts. nih.gov The principle of this method relies on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that percolates through it.

Silica (B1680970) gel is a common stationary phase for the initial fractionation of extracts. nih.gov For example, a crude extract of Afzelia africana was subjected to flash column chromatography on silica gel, using a mobile phase gradient of petroleum ether and ethyl acetate to yield several fractions. nih.gov

Polyamide resin chromatography is particularly effective for isolating flavonoid glycosides. In one study, a crude extract was loaded onto a polyamide column and eluted with a gradient of 30% to 70% ethanol. The target compound, a flavonoid glycoside, was predominantly found in the 70% ethanol fraction with a purity of 85-90%.

For further purification, Sephadex LH-20 column chromatography is often employed. This size-exclusion chromatography medium separates molecules based on their size. A fraction containing the flavonoid glycoside, after initial purification on polyamide, was further purified on a Sephadex LH-20 column using 50% methanol as the eluent, achieving a purity of over 95%. High-speed counter-current chromatography has also been utilized to separate flavone (B191248) glycosides from Dracocephalum tanguticum. researchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Eriodictyol |

| Rutin |

| Naringenin (B18129) |

| Luteolin |

| Apigenin |

| Kaempferol |

| Quercetin |

| Hesperidin |

| Diosmin |

| Isorhamnetin-3-O-glucoside |

| Vitexin |

| Orientin |

| Myricetin |

| Hyperoside |

| Isoquercetin |

| Astragalin |

| Quercitrin |

| Taxifolin |

| Catechin |

| Eriocitrin (B1671051) (Eriodictyol 7-O-rutinoside) |

| Petroleum ether |

| Ethyl acetate |

| Methanol |

| Ethanol |

| Carbon dioxide |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) stands as a cornerstone technique for the high-resolution purification of specific compounds from complex mixtures, such as pre-fractionated plant extracts. Its application is particularly critical for isolating flavonoid glycosides like this compound, where structural similarities among co-occurring compounds necessitate a highly selective separation method. Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of a target compound for further analysis and use.

The efficacy of Prep-HPLC in purifying this compound is well-documented in phytochemical research. In a representative study focused on isolating flavonoids from Lippia nodiflora, an ethyl acetate fraction, previously enriched with flavonoids through silica gel column chromatography, was subjected to separation via a Prep-HPLC system . The process involved a reversed-phase C18 column, which separates compounds based on their hydrophobicity. A gradient elution method is typically employed, where the mobile phase composition is systematically altered over time to effectively resolve compounds with different polarities.

The separation is monitored in real-time using a UV-Vis detector, commonly set at a wavelength where flavonoids exhibit strong absorbance (e.g., 280-340 nm). The chromatogram displays distinct peaks, each corresponding to a different compound or group of compounds. The fraction corresponding to the peak of this compound, identified by its characteristic retention time under the specified conditions, is collected automatically or manually. The collected solution is then concentrated, typically under reduced pressure, to yield the purified compound. The final purity of the isolated this compound is subsequently confirmed using analytical HPLC, often achieving levels exceeding 98%.

The table below details typical parameters used in a Prep-HPLC method for the purification of this compound from a pre-purified plant extract.

| Parameter | Specification | Rationale / Details |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm particle size) | Provides excellent separation for moderately polar compounds like flavonoid glycosides based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) (Solvent B) and 0.1% Formic acid in Water (Solvent A) | The gradient (e.g., 20% to 45% B over 40 min) allows for the elution of compounds across a range of polarities. Formic acid improves peak shape and resolution. |

| Flow Rate | 15.0 mL/min | A higher flow rate typical for preparative scale to process larger sample volumes in a reasonable timeframe. |

| Detection Wavelength | 285 nm | This wavelength corresponds to a strong UV absorbance maximum for the flavanone (B1672756) chromophore in this compound. |

| Injection Volume | 2-5 mL (of concentrated extract fraction) | Significantly larger than analytical scale to maximize yield per run. |

| Typical Retention Time | 21.8 minutes | The specific time at which the target compound elutes, which is highly dependent on the exact method parameters. |

| Post-Purification Purity | > 98% (by analytical HPLC) | Confirms the high efficiency of the separation process. |

Recrystallization Techniques

Recrystallization is a powerful and cost-effective purification technique used as a final step to obtain compounds in a highly pure, crystalline form. This method is particularly suitable for compounds like this compound that have been isolated from preceding chromatographic steps (e.g., Prep-HPLC or column chromatography) but may still contain minor amorphous impurities or residual solvents. The principle of recrystallization relies on the difference in solubility of the target compound and its impurities in a specific solvent or solvent system at different temperatures.

The process begins by dissolving the impure solid in a minimal amount of a suitable hot solvent, creating a saturated or near-saturated solution. For flavonoid glycosides, which possess both polar (sugar moiety) and less polar (aglycone) parts, common solvent systems include aqueous alcohols such as methanol-water or ethanol-water mixtures . The choice of solvent is critical: the target compound should be highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

Once the this compound is fully dissolved in the hot solvent, the solution is allowed to cool slowly and without agitation. As the temperature decreases, the solubility of the compound drops, and the solution becomes supersaturated. This condition initiates the formation of a crystal lattice, a highly ordered structure that tends to exclude foreign molecules (impurities). Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice. After crystallization is complete, often facilitated by refrigeration, the pure crystals are separated from the impurity-rich solution (mother liquor) by vacuum filtration. The collected crystals are then washed with a small amount of cold solvent to remove any adhering mother liquor and subsequently dried under vacuum to remove all solvent traces.

Research has shown that recrystallization from an aqueous methanol solution can effectively yield this compound as pale yellow, needle-like crystals with a purity often exceeding 99% . The success of the procedure is confirmed by analytical methods such as HPLC and the measurement of a sharp, defined melting point.

The table below summarizes the key aspects of a typical recrystallization procedure for this compound.

| Parameter / Step | Description | Purpose / Finding |

|---|---|---|

| Starting Material | Solid this compound (e.g., 95-98% pure) from Prep-HPLC. | The material to be purified to a higher crystalline grade. |

| Solvent System | Methanol-Water (e.g., 80:20 v/v) | Methanol effectively dissolves the compound when hot, while water acts as an anti-solvent, reducing solubility upon cooling to promote crystallization. |

| Dissolution | Dissolve in a minimal volume of boiling solvent. | To create a saturated solution, which is essential for maximizing yield. |

| Cooling Process | Slow cooling to room temperature, followed by refrigeration at 4°C for 12-24 hours. | Promotes the formation of large, pure crystals and minimizes the co-precipitation of impurities. |

| Isolation | Vacuum filtration. | Efficiently separates the solid crystals from the liquid mother liquor. |

| Washing | Rinse crystals with a small amount of ice-cold solvent system. | Removes residual impurities adhering to the crystal surface without significantly re-dissolving the product. |

| Final Product Appearance | Pale yellow, needle-like crystals. | A characteristic physical property of the highly purified compound. |

| Final Purity | > 99% (by HPLC-DAD) | Demonstrates the high efficacy of recrystallization as a final polishing step. |

Advanced Analytical Characterization and Structural Elucidation of Eriodictyol 6 Glucoside

Chromatographic Techniques

Chromatography is fundamental to the analysis of Eriodictyol-6-glucoside, enabling its separation from other structurally similar compounds. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC coupled with a Diode Array Detector (DAD) is a robust method for the detection and quantification of this compound. This technique separates compounds based on their interaction with a stationary phase (typically a C18 column) and a mobile phase. The DAD detector then records the ultraviolet-visible (UV-Vis) spectrum of the eluting compounds.

Flavanones, including this compound, exhibit characteristic UV absorption spectra. Typically, they show a major absorption band (Band II) in the range of 270-295 nm and a minor absorption band (Band I) appearing as a shoulder between 300-330 nm. For eriodictyol (B191197) glycosides, the maximum absorption (λmax) is consistently observed at approximately 285 nm. This spectral information is crucial for the tentative identification of the compound class in a sample. While specific retention times vary depending on the exact chromatographic conditions (e.g., column, mobile phase composition, flow rate, and temperature), the UV spectrum provides a key diagnostic feature.

Table 1: Representative HPLC-DAD Parameters for the Analysis of Eriodictyol Glycosides

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with an acid modifier (e.g., 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) |

| Detection | Diode Array Detector (DAD) |

| Wavelength (λmax) | ~285 nm |

| Retention Time (Rt) | Method-dependent |

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved separation efficiency, faster analysis times, and lower solvent consumption compared to traditional HPLC. UHPLC systems are often coupled with mass spectrometry detectors for enhanced sensitivity and specificity in the analysis of this compound, particularly in complex biological matrices where it may be present at low concentrations. The fundamental separation principles are the same as in HPLC, but the performance is substantially enhanced.

Gas Chromatography (GC)

Gas chromatography is generally not a suitable method for the direct analysis of flavonoid glycosides like this compound. These compounds are non-volatile and thermally labile, meaning they would decompose at the high temperatures required for GC analysis. To be analyzed by GC, they would first need to undergo a chemical derivatization process to increase their volatility and thermal stability, which adds complexity to the sample preparation and is therefore not a preferred method.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides a high degree of sensitivity and selectivity, enabling the confirmation of molecular weight and the elucidation of chemical structures through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS/MS, UPLC-ESI-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of this compound. nih.gov Electrospray ionization (ESI) is the most common ionization technique used for this class of compounds, as it is a soft ionization method that typically produces an intact protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

For this compound, with a molecular formula of C21H22O11, the expected deprotonated molecule in negative ESI mode would be at an m/z of 449. The structural elucidation is achieved through collision-induced dissociation (CID) in the tandem MS (MS/MS) stage. The fragmentation pattern of C-glycosides is distinct from O-glycosides. A characteristic fragmentation of 6-C-glycosyl flavonoids is the neutral loss of a water molecule (-18 Da). nih.gov Further fragmentation involves the cleavage of the glycosidic bond and cross-ring cleavages of the sugar moiety, leading to characteristic losses of 90 Da and 120 Da.

Table 2: UPLC-ESI-MS/MS Data for Tentative Identification of this compound

| Ion Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

|---|---|---|---|

| Negative | 449 | 431 | [M-H - 18]⁻ (Loss of H₂O), characteristic of 6-C-glycoside |

| 359 | [M-H - 90]⁻ (Cross-ring cleavage of glucose) | ||

| 329 | [M-H - 120]⁻ (Cross-ring cleavage of glucose) |

High-Resolution Mass Spectrometry (HRMS) for Chemical Profiling and Structure Elucidation

High-resolution mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in the identification of unknown compounds and the confirmation of known ones.

For this compound, HRMS can confirm its elemental formula as C21H22O11 by measuring its monoisotopic mass with high precision. nih.gov This capability is invaluable for distinguishing it from other co-eluting compounds that may have the same nominal mass but a different elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂O₁₁ |

| Calculated Monoisotopic Mass | 450.11621 Da |

| Observed Mass [M-H]⁻ | ~449.1085 (Varies slightly with instrument calibration) |

| Mass Accuracy | < 5 ppm |

By combining these advanced analytical techniques, researchers can confidently identify, characterize, and quantify this compound, facilitating further studies into its distribution in nature and its biological activities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of flavonoid glycosides like this compound is challenging due to their low volatility and thermal lability. To overcome this, derivatization is typically required to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) derivatives.

Alternatively, high-temperature GC-MS (HTGC-MS) has emerged as a viable method for the analysis of some less volatile compounds, including certain flavonoid glycosides. vup.sk This technique utilizes specialized columns with thin stationary phases and can operate at temperatures up to 450°C, allowing for the elution of compounds that would degrade under standard GC conditions. vup.sk

In a typical HTGC-MS analysis of a plant extract containing flavonoid glycosides, the sample would be injected into the GC system where it is vaporized. The separation occurs on a capillary column (e.g., a DB-1 column) as the oven temperature is progressively increased. vup.sk The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification. For quantitative analysis, selective ion monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity. vup.sk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules, including complex natural products like this compound. Through a suite of one-dimensional and two-dimensional experiments, it is possible to determine the complete chemical structure, including the specific location of the glucose moiety on the eriodictyol backbone.

One-dimensional NMR experiments provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their coupling patterns (providing information about adjacent protons). In this compound, characteristic signals would be observed for the aromatic protons of the A- and B-rings, the protons of the C-ring (H-2, H-3), and the protons of the glucose unit, including the anomeric proton (H-1''). The chemical shift and coupling constant of the anomeric proton are particularly diagnostic for determining the nature and stereochemistry of the glycosidic bond.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include those for the carbonyl carbon (C-4), the aromatic carbons, the aliphatic carbons of the C-ring (C-2, C-3), and the six carbons of the glucose moiety. The chemical shift of the anomeric carbon (C-1'') is a key indicator of the glycosidic linkage.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C-4, C-5, C-7) are not observed in a DEPT-135 spectrum. This technique is invaluable for assigning the carbon signals of the C-ring and the glucose unit.

The following table summarizes typical ¹³C NMR chemical shifts for the flavonoid skeleton, which are foundational for interpreting the spectrum of this compound.

| Carbon Atom | Typical Chemical Shift (ppm) |

| C-2 | ~79 |

| C-3 | ~43 |

| C-4 | ~197 |

| C-4a | ~103 |

| C-5 | ~164 |

| C-6 | ~97 |

| C-7 | ~167 |

| C-8 | ~96 |

| C-8a | ~163 |

| C-1' | ~131 |

| C-2' | ~115 |

| C-3' | ~145 |

| C-4' | ~146 |

| C-5' | ~116 |

| C-6' | ~119 |

Note: Actual chemical shifts can vary depending on the solvent and specific substitution patterns.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It allows for the direct assignment of ¹³C signals for all protonated carbons by identifying the one-bond ¹H-¹³C correlations. For example, the signal of the anomeric proton (H-1'') in the ¹H NMR spectrum will correlate with the signal of the anomeric carbon (C-1'') in the ¹³C NMR spectrum.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that combines the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of NMR spectroscopy. This technique is especially useful for the analysis of complex mixtures, such as plant extracts, where it can provide structural information on individual components without the need for prior isolation.

In the context of this compound, LC-NMR could be used to analyze a crude extract of a plant known to contain this compound. The extract is first separated on an HPLC column, and the eluent is directed through a flow cell within the NMR spectrometer. By acquiring NMR data for the chromatographic peak corresponding to this compound, its structure can be confirmed directly within the mixture. This is a powerful tool for natural product discovery and metabolomic profiling.

Other Spectroscopic Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The spectrum is typically interpreted by identifying absorption bands in specific regions:

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ indicates the presence of hydroxyl (-OH) groups from both the phenolic rings and the glucose moiety.

C-H Stretching: Bands around 3000-2800 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings and the aliphatic parts of the molecule.

C=O Stretching: A strong absorption band around 1650-1630 cm⁻¹ is indicative of the conjugated ketone (C=O) group in the C-ring of the flavanone (B1672756) structure.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: Strong bands in the 1200-1000 cm⁻¹ region are attributed to C-O stretching vibrations, characteristic of the phenolic hydroxyl groups and the numerous C-O bonds within the glycosidic linkage and the pyranose ring. mdpi.com

The following table lists the expected FTIR absorption bands for the functional groups in this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Phenolic/Alcoholic -OH | 3600 - 3200 | Broad stretching vibration |

| Aromatic C-H | 3100 - 3000 | Stretching vibration |

| Aliphatic C-H | 2960 - 2850 | Stretching vibration |

| Ketone C=O | 1650 - 1630 | Conjugated stretching vibration |

| Aromatic C=C | 1600 - 1450 | Ring stretching vibrations |

| Glycosidic C-O-C | 1200 - 1020 | Stretching vibrations |

Biosynthesis and Biotransformation Pathways of Eriodictyol 6 Glucoside

Endogenous Biosynthetic Pathways in Plants

The primary route for the formation of eriodictyol-6-glucoside in plants involves the chemical transformation of a precursor compound. This process is particularly well-documented in Aspalathus linearis, the plant used to produce rooibos tea.

This compound is formed from the dihydrochalcone (B1670589) aspalathin (B600219) through an oxidative cyclization process. nih.govresearchgate.net This reaction is a key step during the fermentation of rooibos leaves, which mimics natural oxidative processes. nih.govresearchgate.net During fermentation and storage, the green leaves of Aspalathus linearis change to a characteristic red-brown color, a process partially attributed to the conversion of aspalathin into flavanones like this compound. mdpi.com This conversion results in the formation of a diastereomeric pair of the flavanones: (S)- and (R)-eriodictyol-6-C-β-D-glucopyranoside. nih.govresearchgate.net The process involves the cyclization of the dihydrochalcone structure of aspalathin to form the heterocyclic C-ring characteristic of flavanones. researchgate.net

| Precursor Compound | Transformation Process | Resulting Compound | Plant Source |

| Aspalathin | Oxidative Cyclization | (S)- and (R)-eriodictyol-6-C-β-D-glucopyranoside | Aspalathus linearis (Rooibos) |

Microbial and Enzymatic Biotransformation

Once ingested, flavonoids like this compound are subject to extensive metabolism by the gut microbiota. These microorganisms possess enzymes capable of breaking down complex plant-derived compounds into various metabolites.

The gut microbiota plays a crucial role in the biotransformation of flavonoids. While direct studies on this compound are specific, research on structurally similar flavonoid glycosides, such as eriocitrin (B1671051), demonstrates that intestinal bacteria are responsible for their metabolism. nih.gov Key bacterial genera, including Bacteroides, Bifidobacterium, and Enterobacter, have been identified as capable of metabolizing these compounds. nih.gov The metabolism of polyphenols by these bacteria typically involves the hydrolysis of glycosidic bonds and the decomposition of the polyphenol heterocycle. foodandnutritionresearch.net This microbial action is essential for the absorption and subsequent systemic effects of the original compound.

The microbial transformation of flavonoid glycosides leads to the formation of several key metabolites. The primary aglycone, eriodictyol (B191197), is released through the action of gut bacteria. nih.gov This aglycone can then undergo further phase II metabolism, including glucuronidation, sulfation, and methylation, which results in the production of compounds such as hesperetin, homoeriodictyol, and various glucuronidated forms like eriodictyol-O-glucuronide. nih.govnih.gov For instance, eriocitrin is first metabolized to eriodictyol, which is then converted to these other metabolites. nih.gov These metabolites are ultimately absorbed and can be detected in blood plasma and urine. nih.gov

| Initial Compound | Microbial Action | Primary Metabolite (Aglycone) | Secondary Metabolites |

| Flavonoid Glycosides (e.g., Eriocitrin) | Hydrolysis by gut microbiota | Eriodictyol | Homoeriodictyol, Hesperetin, Eriodictyol-O-glucuronide |

There is growing interest in using engineered microorganisms for the production of valuable flavonoids like eriodictyol, the aglycone of this compound. nih.gov Microbial synthesis offers an alternative to plant extraction, providing advantages such as consistency and scalability. nih.gov Researchers have successfully engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum to produce eriodictyol. nih.govmdpi.commdpi.com These bio-factories are typically created by introducing the necessary biosynthetic pathway genes from plants into the microorganism. nih.govnih.gov For example, eriodictyol can be produced from precursors like naringenin (B18129) or L-tyrosine by introducing enzymes such as flavonoid 3'-hydroxylase (F3'H) or 4-hydroxyphenylacetate (B1229458) 3-hydroxylase. mdpi.comfrontiersin.org While production has largely focused on the aglycone eriodictyol, these platforms hold the potential for further engineering to produce specific glycosylated forms like this compound. researchgate.net

| Microorganism | Precursor | Key Enzymes Introduced | Product |

| Escherichia coli | Naringenin, Caffeic Acid, L-tyrosine | 4-hydroxyphenylacetate 3-hydroxylase (HpaBC), F3'H, 4CL, CHS, CHI | Eriodictyol |

| Saccharomyces cerevisiae | Naringenin | Flavonoid 3'-hydroxylase (F3'H) | Eriodictyol |

| Corynebacterium glutamicum | Tyrosine | HpaBC from E. coli | Eriodictyol |

| Streptomyces albidoflavus | Glucose (de novo) | Biosynthetic pathway genes | Eriodictyol |

Pre Clinical and Mechanistic Investigations of Biological Activities of Eriodictyol 6 Glucoside and Its Metabolites

Pharmacokinetic and Metabolic Profile of Eriodictyol-6-glucoside

The therapeutic potential of any compound is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed throughout the body, metabolized, and ultimately eliminated.

Research in animal models has begun to illuminate the pharmacokinetics of Eriodictyol-6-C-β-D-glucoside (E6CG). Following oral administration of a rooibos (Aspalathus linearis) extract to C57BL/6 mice, E6CG was successfully transferred into the bloodstream. nih.gov The concentration of E6CG in blood plasma reached its peak approximately 19.3 minutes after administration. nih.gov

A notable aspect of its distribution is the compound's accumulation in various exocrine glands. nih.gov Significant levels of E6CG were detected in the submandibular, sublingual, parotid, and lacrimal glands. nih.gov Furthermore, the compound was also found in the sweat glands located in the palm skin. nih.gov This distribution pattern suggests a potential influence on the secretory functions of these glands. nih.govnih.gov

Pharmacokinetic Parameters of Eriodictyol-6-C-β-D-glucoside in Mice

| Parameter | Value | Source |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | 19.3 minutes | nih.gov |

| Tissues of Significant Distribution | ||

| Submandibular Gland | Detected | nih.gov |

| Sublingual Gland | Detected | nih.gov |

| Parotid Gland | Detected | nih.gov |

| Lacrimal Gland | Detected | nih.gov |

Eriodictyol-6-C-β-D-glucoside is notably formed during the processing of the plant Aspalathus linearis (rooibos). Specifically, it arises from the oxidative cyclization of a dihydrochalcone (B1670589) known as aspalathin (B600219) during the "fermentation" process, which is primarily an oxidative step. nih.govresearchgate.net This process yields a diastereomeric pair, (S)- and (R)-eriodictyol-6-C-beta-D-glucopyranoside. nih.gov

Within the body, flavonoid glycosides typically undergo biotransformation, where the sugar moiety is cleaved, releasing the aglycone. In this case, the primary aglycone metabolite is eriodictyol (B191197). researchgate.net This biotransformation is a critical step, as the biological activities of the parent glycoside are often mediated by its aglycone and other subsequent metabolites. Further metabolism of eriodictyol can occur, leading to the formation of other related compounds.

Antioxidant Activity

A significant area of investigation for eriodictyol glycosides and their metabolites is their antioxidant activity. This activity is multifaceted, involving direct neutralization of reactive oxygen species and modulation of endogenous antioxidant pathways.

Eriodictyol-7-O-glucoside (E7G), an isomer of the title compound, has been identified as a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.govosti.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

In primary cultured astrocytes, E7G was shown to increase the nuclear localization of Nrf2. nih.gov This translocation to the nucleus allows Nrf2 to bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby inducing their expression. nih.gov This activation of the Nrf2 signaling pathway results in an enhanced protective response against oxidative stress. nih.gov Studies have demonstrated that this compound stabilizes Nrf2 by delaying its degradation, leading to an accumulation of the Nrf2 protein. researchgate.net The protective effects of E7G against oxygen and glucose deprivation-induced oxidative insults were abolished when Nrf2 expression was silenced, confirming the direct role of this pathway. nih.gov

Beyond pathway modulation, eriodictyol glycosides possess intrinsic free radical scavenging capabilities. Eriodictyol-7-O-glucoside has been described as a potent free radical scavenger. nih.govresearchgate.net It exhibits significant scavenging effects against both hydroxyl radicals and superoxide (B77818) anions. medchemexpress.com Similarly, Eriodictyol 7-O-β-D glucopyranoside, isolated from Coreopsis tinctoria Nutt., has also demonstrated potent antioxidative properties, including direct free radical scavenging activity. nih.gov

Free Radical Scavenging Activity of Eriodictyol-7-O-glucoside

| Radical Species | IC50 Value | Source |

|---|---|---|

| Hydroxyl Radicals | 0.28 mM | medchemexpress.com |

The primary metabolite, eriodictyol, demonstrates robust antioxidant activity, particularly in models of hydrogen peroxide (H₂O₂)-induced oxidative stress. nih.gov Its protective mechanisms are strongly linked to the activation of the Nrf2/ARE signaling pathway. nih.govnih.govresearchgate.net

In various cell models, eriodictyol treatment has been shown to protect against H₂O₂-induced cell death. nih.govresearchgate.net This protection is achieved by inducing the nuclear translocation of Nrf2. nih.gov A key aspect of this mechanism is eriodictyol's ability to suppress the expression of Kelch-like ECH-associated protein 1 (Keap1), which is an inhibitory protein that targets Nrf2 for degradation under normal conditions. nih.gov By reducing Keap1, Nrf2 is liberated, allowing it to enter the nucleus and activate its target genes. nih.gov

The activation of the Nrf2 pathway by eriodictyol leads to the upregulation of several critical downstream antioxidant and detoxification enzymes. nih.gov These include heme oxygenase-1 (HO-1), γ-glutamylcysteine synthetase (γ-GCS), catalase (CAT), and glutathione (B108866) peroxidase 1 (GPx1). nih.govnih.govresearchgate.net The induction of these enzymes enhances the cell's capacity to neutralize reactive oxygen species and mitigate oxidative damage. nih.govnih.gov The crucial role of this pathway is highlighted by findings that silencing Nrf2 abolishes the protective effects of eriodictyol. nih.gov

Key Proteins in the Nrf2/HO-1 Pathway Modulated by Eriodictyol Metabolites

| Protein | Role | Effect of Eriodictyol Treatment | Source |

|---|---|---|---|

| Keap1 | Inhibitor of Nrf2 | Expression Suppressed | nih.gov |

| Nrf2 | Master Regulator of Antioxidant Response | Nuclear Translocation Increased | nih.gov |

| HO-1 | Antioxidant Enzyme | Expression Upregulated | nih.govnih.gov |

| γ-GCS | Enzyme for Glutathione Synthesis | Expression Enhanced | nih.gov |

| CAT | H₂O₂ Scavenging Enzyme | Expression Enhanced | researchgate.net |

Anti-inflammatory Effects

Inhibition of Nitric Oxide Production by Eriodictyol-7-O-glucoside

Eriodictyol and its glycosides have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Overproduction of NO is associated with various inflammatory conditions. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a compound identified as eriodictyol-7-O-glucoside showed inhibitory activity against NO production with an IC50 value of 41.2 μM. The aglycone form, eriodictyol, has also been shown to reduce NO production in LPS-activated RAW264.7 cells. nih.gov

Cytoprotective Activity by Eriodictyol-7-O-glucoside

Eriodictyol-7-O-glucoside has been identified as a novel activator of the nuclear factor erythroid-2-related factor 2 (Nrf2). nih.gov The Nrf2/antioxidant response element (ARE) pathway is a critical mechanism for cellular defense against oxidative stress. By activating Nrf2, eriodictyol-7-O-glucoside enhances the expression of downstream cytoprotective genes, providing protection against oxidative damage. nih.gov This activation of the Nrf2 pathway is a key mechanism behind its cytoprotective effects, which have been observed in various cell types, including neuronal cells, where it offers protection against ischemic injury. nih.gov

Associated Anti-inflammatory Mechanisms of Eriodictyol Metabolites (e.g., PI3K/Akt/NF-κB pathway inhibition, modulation of inflammatory cytokines)

The anti-inflammatory effects of eriodictyol metabolites are linked to their ability to modulate crucial signaling pathways and reduce the production of pro-inflammatory cytokines. Eriodictyol has been found to suppress the activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the expression of inflammatory genes.

Antineoplastic Activity

Eriodictyol and its metabolites have emerged as promising candidates in cancer research, with studies demonstrating their ability to impede cancer progression through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Insights from Eriodictyol Metabolites in Various Cancer Cell Lines (e.g., proliferation inhibition, apoptosis induction, cell cycle arrest)

The antineoplastic effects of eriodictyol have been observed across a range of cancer cell lines. It has been shown to inhibit the proliferation of glioma, lung, colon, breast, pancreas, and liver cancer cells. frontiersin.orgnih.gov This inhibitory action is often dose- and time-dependent.

A key aspect of its anticancer activity is the induction of apoptosis, or programmed cell death. In glioma cells, for example, eriodictyol treatment leads to an increase in apoptotic cells. nih.gov This is often accompanied by the regulation of apoptosis-related proteins.

Furthermore, eriodictyol has been found to induce cell cycle arrest, thereby halting the division of cancer cells. In human lung cancer A549 cells, eriodictyol caused cell cycle arrest at the G2/M phase. archivesofmedicalscience.com In glioma cells, it was observed to arrest the cell cycle at the S phase. nih.gov

| Cancer Type | Cell Line(s) | Effect | Observed Mechanism |

|---|---|---|---|

| Glioma | U87MG, CHG-5 | Inhibition of proliferation, migration, and invasion; Induction of apoptosis | S phase cell cycle arrest |

| Lung Cancer | A549 | Inhibition of proliferation; Induction of apoptosis | G2/M phase cell cycle arrest |

| Nasopharyngeal Cancer | CNE1 | Reduced proliferation | Induction of autophagy |

| Gastric Cancer | MKN-45 | Inhibition of proliferation; Induction of apoptosis | - |

Signaling Pathway Modulation by Eriodictyol Metabolites (e.g., PI3K/Akt/NF-κB, mTOR/PI3K/Akt, MEK/ERK)

The antineoplastic activities of eriodictyol metabolites are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/NF-κB pathway , which is crucial for cell survival and proliferation, is a key target. Eriodictyol has been shown to inhibit this pathway in glioma cells, leading to the suppression of tumor growth and induction of apoptosis. frontiersin.org

The mTOR/PI3K/Akt pathway is another significant target. In human lung cancer cells, eriodictyol was found to effectively inhibit this signaling cascade, contributing to its anticancer effects. archivesofmedicalscience.comresearchgate.net This pathway is central to cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Additionally, the MEK/ERK pathway , a component of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates cell proliferation and survival, is also modulated by eriodictyol. In nasopharyngeal cancer cells, eriodictyol was found to block the MEK/ERK signaling pathway, contributing to its antiproliferative effects. nih.gov

| Signaling Pathway | Cancer Type | Effect of Eriodictyol Metabolite |

|---|---|---|

| PI3K/Akt/NF-κB | Glioma | Inhibition |

| mTOR/PI3K/Akt | Lung Cancer, Glioma | Inhibition |

| MEK/ERK | Nasopharyngeal Cancer | Inhibition |

Neuroprotective Effects

Protective Actions Linked to Eriodictyol (EDC)-7-O-glucoside in Spinal Cord Injury Models

While direct studies on Eriodictyol-7-O-glucoside in spinal cord injury (SCI) models are emerging, research has highlighted the neuroprotective potential of its aglycone form, Eriodictyol (EDC). In preclinical rat models of SCI, EDC treatment has been associated with significant improvements in locomotor function and a reduction in myelin loss. researchgate.net This therapeutic effect is linked to its ability to modulate the expression of apoptosis-related proteins and enhance the levels of crucial neurotrophic factors. researchgate.net Specifically, EDC treatment has been shown to increase the levels of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) following spinal cord injury. researchgate.net

Associated Neuroprotective Mechanisms of Eriodictyol Metabolites (e.g., Nrf2/HO-1 activation, modulation of neurotrophic factors, alleviation of neuroinflammation)

The neuroprotective effects of eriodictyol and its glucosides are attributed to a multi-targeted mechanism of action, primarily involving the activation of antioxidant pathways, modulation of neurotrophic factors, and suppression of neuroinflammation.

A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govosti.gov Eriodictyol-7-O-glucoside has been identified as a potent Nrf2 activator. nih.govosti.gov This activation leads to the nuclear translocation of Nrf2, which in turn induces the expression of several protective genes, including heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS). nih.govnih.govfrontiersin.org The upregulation of these enzymes enhances the cellular antioxidant defense system, protecting neuronal cells from oxidative stress-induced damage and apoptosis. nih.govnih.govresearchgate.net Studies have demonstrated that the neuroprotective effects of both eriodictyol and its glucoside against oxidative insults are significantly diminished when Nrf2 expression is silenced, confirming the critical role of this pathway. nih.govnih.gov

Eriodictyol metabolites also exert neuroprotective effects by modulating the levels of neurotrophic factors, which are essential for neuronal survival, growth, and differentiation. nih.gov As mentioned, treatment with eriodictyol has been shown to increase the expression of BDNF and GDNF in the injured spinal cord. researchgate.net The activation of the Nrf2/HO-1 axis itself may contribute to this effect, as HO-1 overexpression has been linked to enhanced expression of GDNF. nih.govhelsinki.fi This modulation of neurotrophic support helps to preserve neuronal integrity and promote functional recovery after injury. researchgate.netnih.govresearchgate.net

Furthermore, eriodictyol demonstrates significant anti-neuroinflammatory properties. acs.orgresearchgate.netfrontiersin.org In various preclinical models, eriodictyol has been shown to suppress the activation of microglia and reduce the production of pro-inflammatory mediators and cytokines. acs.orgresearchgate.netnih.gov This alleviation of the neuroinflammatory response helps to mitigate secondary damage following insults like cerebral ischemia or exposure to inflammatory agents, thereby preserving neuronal function and preventing cognitive impairments. acs.orgresearchgate.netnih.gov

Table 1: Summary of Neuroprotective Mechanisms of Eriodictyol Metabolites

| Mechanistic Target | Action of Eriodictyol/Metabolites | Key Outcomes | References |

|---|---|---|---|

| Nrf2/HO-1 Pathway | Induces nuclear translocation of Nrf2, leading to increased expression of HO-1 and other antioxidant enzymes. | Enhanced cellular antioxidant defense; Protection against oxidative stress-induced cell death. | nih.govnih.govnih.govresearchgate.net |

| Neurotrophic Factors | Increases expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). | Promotes neuronal survival, growth, and differentiation; Supports functional recovery. | researchgate.netnih.govdovepress.com |

| Neuroinflammation | Suppresses microglial activation; Reduces production of pro-inflammatory cytokines and mediators. | Alleviation of neuroinflammatory damage; Prevention of neuronal loss and cognitive deficits. | acs.orgresearchgate.netnih.gov |

Cardioprotective Effects

Associated Cardioprotective Mechanisms of Eriodictyol Metabolites (e.g., protection against oxidative stress, mitochondrial dysfunction)

Eriodictyol and its metabolites exhibit significant cardioprotective effects, primarily by combating oxidative stress and preserving mitochondrial function in cardiomyocytes. spandidos-publications.comspandidos-publications.com Oxidative stress is a key contributor to various cardiovascular diseases, and eriodictyol's antioxidant properties help to mitigate this damage. nih.govmdpi.com

A central aspect of eriodictyol's cardioprotective action is its ability to ameliorate mitochondrial dysfunction, which is a critical factor in cardiac injury, such as that induced by hypoxia/reoxygenation. spandidos-publications.comspandidos-publications.com In preclinical studies using H9c2 cardiomyocytes, eriodictyol was shown to improve cell viability and prevent damage by directly targeting mitochondrial processes. spandidos-publications.comspandidos-publications.com It achieves this by suppressing the overload of intracellular calcium (Ca2+), preventing the overproduction of reactive oxygen species (ROS), and blocking the opening of the mitochondrial permeability transition pore (MPTP). spandidos-publications.com Furthermore, eriodictyol helps to maintain the mitochondrial membrane potential and prevent the depletion of ATP, the cell's primary energy currency. spandidos-publications.com By preserving mitochondrial integrity and function, eriodictyol inhibits the mitochondria-mediated apoptotic pathway, as evidenced by the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax. spandidos-publications.comresearchgate.net

Table 2: Summary of Cardioprotective Mechanisms of Eriodictyol Metabolites

| Mechanistic Target | Action of Eriodictyol/Metabolites | Key Outcomes | References |

|---|---|---|---|

| Oxidative Stress | Upregulates HO-1 expression via the ERK/Nrf2/ARE pathway; Scavenges reactive oxygen species (ROS). | Protection of endothelial cells and cardiomyocytes against oxidative damage and cell death. | nih.govmdpi.com |

| Mitochondrial Function | Suppresses intracellular Ca2+ overload; Prevents ROS overproduction; Blocks mitochondrial permeability transition pore (MPTP) opening; Maintains mitochondrial membrane potential and ATP levels. | Amelioration of mitochondrial dysfunction; Enhanced survival of cardiomyocytes under stress. | spandidos-publications.comspandidos-publications.comnih.gov |

| Apoptosis | Upregulates anti-apoptotic Bcl-2; Downregulates pro-apoptotic Bax and caspase-3. | Inhibition of cardiomyocyte apoptosis. | spandidos-publications.comresearchgate.net |

Metabolic Regulation

Influence on Gut Microbiota and Short-Chain Fatty Acid Production by Eriocitrin (B1671051) Metabolites (including Eriodictyol-3′-O-glucoside, Eriodictyol-7-O-(6″-O-galloyl) glucoside)

Eriodictyol glucosides, as metabolites of the flavonoid eriocitrin, play a role in metabolic regulation through their interaction with the gut microbiota. nih.govresearchgate.net The gut microbiota can metabolize eriocitrin into various compounds, including eriodictyol-7-O-glucoside, eriodictyol, and dihydrocaffeic acid. tandfonline.comnih.govtandfonline.com

Studies in mice have shown that dietary intervention with eriocitrin, which is metabolized in the colon to compounds including Eriodictyol-3′-O-glucoside and Eriodictyol-7-O-(6″-O-galloyl) glucoside, can significantly alter the composition of the gut microbiota. nih.govresearchgate.net This intervention leads to an enrichment of beneficial bacteria, such as those from the Lachnospiraceae family. nih.govresearchgate.net

A key consequence of this microbial shift is an increased production of short-chain fatty acids (SCFAs), which are crucial metabolites for host energy regulation and gut health. mdpi.commdpi.com Specifically, eriocitrin administration has been found to significantly increase the colonic production of butyrate, valerate, and hexanoate (B1226103). nih.govresearchgate.net These SCFAs serve as an energy source for colonocytes and are involved in various signaling pathways that influence host metabolism and inflammatory responses. mdpi.commdpi.com This modulation of the gut microbiota and the subsequent increase in SCFA production represent a significant mechanism through which eriodictyol-related compounds can influence metabolic health. nih.govresearchgate.net

Table 3: Effects of Eriocitrin Metabolites on Gut Microbiota and SCFA Production

| Parameter | Effect of Eriocitrin Dietary Intervention | Implication | References |

|---|---|---|---|

| Gut Microbiota Composition | Significantly alters beta diversity; Enriches probiotic bacteria (e.g., Lachnospiraceae_UCG_006). | Positive modulation of the gut microbial community. | nih.govresearchgate.net |

| Short-Chain Fatty Acid (SCFA) Production | Significantly increases the production of butyrate, valerate, and hexanoate in the colon. | Enhanced production of key microbial metabolites involved in gut health and host energy metabolism. | nih.govresearchgate.net |

Associated Hypoglycemic and Insulin (B600854) Sensitizing Effects of Eriodictyol Metabolites

Eriodictyol, a primary metabolite, has demonstrated potential therapeutic utility in the context of type 2 diabetes by enhancing glucose uptake and improving insulin resistance. nih.gov In vitro studies have shown that eriodictyol significantly increases insulin-stimulated glucose uptake in human hepatocellular liver carcinoma cells (HepG2) and differentiated 3T3-L1 adipocytes under high-glucose conditions. nih.govacs.org The mechanism underlying these effects involves the modulation of key signaling pathways and proteins involved in glucose metabolism.

One of the primary mechanisms is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov Research indicates that eriodictyol can reactivate Akt in HepG2 cells where insulin resistance has been induced by high glucose levels. nih.gov This restorative effect on Akt phosphorylation is crucial, as the PI3K/Akt pathway is central to the metabolic actions of insulin. nih.govmdpi.com The response is significantly inhibited by pretreatment with a PI3K inhibitor, confirming the pathway's role in eriodictyol's action. nih.gov

In adipocytes, eriodictyol up-regulates the mRNA expression of peroxisome proliferator-activated receptor γ2 (PPARγ2) and adipocyte-specific fatty acid-binding protein (aP2). nih.gov It also increases the protein levels of PPARγ2, a nuclear receptor with key roles in glucose regulation and lipid metabolism. nih.govacs.org The activation of PPARγ is a known mechanism for improving insulin sensitivity. acs.org

Furthermore, eriodictyol has been identified as an insulin secretagogue, exerting a glucose-dependent insulinotropic effect. nih.gov Its mechanism in stimulating insulin secretion involves the cAMP/PKA signaling pathway. nih.gov Studies have shown that eriodictyol's ability to secrete insulin is enhanced in the presence of a phosphodiesterase inhibitor and is completely inhibited by a PKA inhibitor, suggesting a significant effect on PKA. nih.gov

Table 1: Summary of Hypoglycemic and Insulin-Sensitizing Effects of Eriodictyol

| Biological Effect | Model System | Key Mechanistic Findings | References |

|---|---|---|---|

| Increased Glucose Uptake | HepG2 cells, 3T3-L1 adipocytes | Significantly enhanced insulin-stimulated glucose uptake under high-glucose conditions. | nih.gov, acs.org |

| Improved Insulin Resistance | HepG2 cells | Reactivated Akt phosphorylation in cells with high-glucose-induced insulin resistance. | nih.gov |

| Modulation of Gene Expression | 3T3-L1 adipocytes | Up-regulated mRNA and protein levels of PPARγ2 and mRNA of aP2. | nih.gov |

| Stimulation of Insulin Secretion | Mice islets, MIN6 cells | Exerted a glucose-dependent insulinotropic effect via the cAMP/PKA pathway. | nih.gov |

Enzyme Modulation and Molecular Target Interactions

Molecular Docking with SARS-CoV-2 Main Protease by (2S)-Eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. pharmascigroup.usmdpi.com In silico molecular docking studies have been employed to identify potential natural compound inhibitors of this enzyme. pharmascigroup.usnih.gov

One such study analyzed the interaction between (2S)-Eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside and the Mpro active site. pharmascigroup.us The results demonstrated a favorable binding efficacy against the target. pharmascigroup.us The docking analysis revealed a significant binding affinity, indicating a potentially strong inhibitory interaction. pharmascigroup.us

Table 2: Molecular Docking Results for (2S)-Eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside with SARS-CoV-2 Mpro

| Compound | Target Protein | Binding Affinity (ΔG) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| (2S)-Eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside | SARS-CoV-2 Main Protease (Mpro) | -8.5 kcal/mol | Trp207, Ser284, Glu288 | pharmascigroup.us |

The interaction analysis showed that the compound binds to specific residues within the protease, namely Trp207, Ser284, and Glu288. pharmascigroup.us These interactions suggest that (2S)-Eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside could act as a potential inhibitor of the SARS-CoV-2 main protease, warranting further in vitro and in vivo investigation. pharmascigroup.us

Associated Target Interactions of Eriodictyol Metabolites (e.g., G protein-coupled receptor 35, Sortase A, Transient Potential Vanilloid 1 Receptor)

Eriodictyol and its metabolites have been shown to interact with various molecular targets, indicating a broad spectrum of biological activity. These interactions include agonism of a G protein-coupled receptor and inhibition of a bacterial enzyme, as well as antagonism of a transient receptor potential channel.

G protein-coupled receptor 35 (GPR35): Eriodictyol has been identified as a potent and specific agonist for GPR35. oup.com This receptor has been linked to antioxidant and anti-inflammatory effects. oup.com In a screening of various herbs, an extract of thyme showed significant GPR35 agonistic activity, which led to the identification of eriodictyol as one of the active compounds with a half-maximal effective concentration (EC50) value of 5.48 µM. oup.com

Sortase A (SrtA): Eriodictyol acts as a reversible inhibitor of Sortase A, a key enzyme in Gram-positive bacteria like Staphylococcus aureus. nih.govfrontiersin.org SrtA is a transpeptidase that anchors surface proteins to the bacterial cell wall, playing a crucial role in pathogenesis and virulence. nih.govfrontiersin.orgmdpi.com Eriodictyol was found to inhibit SrtA with a half-maximal inhibitory concentration (IC50) of 2.229 ± 0.014 μg/mL. nih.govfrontiersin.org Mechanistic studies showed that eriodictyol interacts with the R197 amino acid residue of SrtA. nih.govfrontiersin.org This inhibition leads to reduced bacterial adhesion to fibrinogen and decreased biofilm formation. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1): Eriodictyol functions as an antagonist of the TRPV1 receptor, a calcium-permeable ion channel involved in pain signaling. nih.govnih.govufsm.br Studies have demonstrated that eriodictyol can displace the binding of resiniferatoxin, a potent TRPV1 agonist, and inhibit capsaicin-mediated calcium influx with an IC50 value of 44 nM. nih.gov This antagonistic activity at the TRPV1 receptor contributes to the antinociceptive effects of eriodictyol. nih.govnih.gov

Table 3: Summary of Eriodictyol Metabolite Interactions with Molecular Targets

| Target | Type of Interaction | Key Findings | References |

|---|---|---|---|

| G protein-coupled receptor 35 (GPR35) | Agonist | Potent and specific agonistic activity with an EC50 of 5.48 µM. | oup.com |

| Sortase A (SrtA) | Inhibitor | Reversible inhibition with an IC50 of 2.229 µg/mL; interacts with residue R197. | nih.gov, frontiersin.org |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonist | Inhibits capsaicin-mediated calcium influx with an IC50 of 44 nM. | nih.gov |

Advanced Research Methodologies and Computational Approaches for Eriodictyol 6 Glucoside

Omics Technologies

Omics technologies offer a holistic view of the molecular landscape within biological systems, enabling the comprehensive analysis of genes, proteins, and metabolites.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. In the context of Eriodictyol-6-glucoside, metabolomics can be used to trace its absorption, distribution, metabolism, and excretion (ADME) profile.

A study on the pharmacokinetics of eriodictyol-6-C-β-D-glucoside (E6CG), a key component of rooibos (Aspalathus linearis) extract, utilized liquid chromatography-mass spectrometry (LC-MS/MS) to quantify its presence in mice after oral administration. nih.gov The results showed that E6CG was absorbed into the bloodstream, with peak plasma concentrations observed shortly after administration. nih.gov Furthermore, significant levels of E6CG were detected in various exocrine glands, including the submandibular, sublingual, parotid, and lacrimal glands, as well as in sweat glands. nih.gov This metabolomics-based approach provided crucial insights into the tissue distribution of this compound, suggesting its potential to exert effects in these specific locations. nih.gov

Proteomics focuses on the large-scale analysis of proteins, their structures, and their functions. While direct proteomics studies on this compound are limited, research on its aglycone, eriodictyol (B191197), offers valuable insights into potential protein targets. A proteomics study investigated the protective effects of eriodictyol against benzo(a)pyrene (BaP)-induced cytotoxicity in Caco-2 cells. nih.gov This research identified 80 differentially expressed proteins (DEPs) in response to eriodictyol treatment. nih.gov A significant portion of these proteins was associated with genetic information processing pathways, including key proteins such as RPA2, SNRPA, RAD23B, NUP155, and AARS. nih.gov These findings suggest that the protective mechanisms of eriodictyol, and by extension potentially its glucoside form, involve the modulation of proteins critical for maintaining genomic integrity and cellular function. nih.gov

Computational Chemistry and Bioinformatics

Computational approaches have become indispensable in modern drug discovery and pharmacology, offering rapid and cost-effective methods for identifying potential drug targets and elucidating mechanisms of action.

Network pharmacology integrates chemical, biological, and network information to systematically investigate the interactions between drugs and biological systems. This approach has been applied to eriodictyol to predict its potential targets and associated signaling pathways. By constructing drug-target-disease networks, researchers can identify key proteins and pathways through which eriodictyol may exert its therapeutic effects. For instance, network pharmacology analyses of eriodictyol have been used to explore its potential mechanisms in conditions such as gastric cancer and acute liver injury. researchgate.netresearchgate.net These studies have identified numerous potential targets and enriched pathways, such as the PI3K/Akt signaling pathway. researchgate.netresearchgate.net While these studies focus on the aglycone, the identified targets provide a valuable starting point for investigating the pharmacological actions of this compound.

A study combining network pharmacology and machine learning identified flavonoids, including eriodictyol, as potential senotherapeutics, compounds that can selectively kill senescent cells. mdpi.com This computational approach highlighted key proteins associated with cellular senescence as potential targets for these flavonoids. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction between a ligand, such as this compound, and a protein target.

Several in silico studies have explored the docking of eriodictyol with various protein targets. For example, molecular docking has been used to investigate the interaction of eriodictyol with proteins involved in glucose homeostasis. phytopharmajournal.com Another study demonstrated that eriodictyol can bind to multiple proteins of the SARS-CoV-2 virus with good binding energy, suggesting its potential as a repurposing drug candidate. nih.gov These docking studies, while focused on eriodictyol, provide a strong rationale for investigating the binding of this compound to similar targets, as the core flavonoid structure is responsible for many of the key interactions. The addition of the glucose moiety in this compound can influence its binding affinity and specificity, making direct docking studies of the glucoside form a crucial next step.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their interactions over time. This computational method can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to analyze the detailed interactions that stabilize the binding.

In Silico Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion)

Computational, or in silico, models are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. phcogj.comphcogj.com These predictions for this compound, a flavonoid glycoside, are based on its structural similarity to other flavonoids for which computational data are available. nih.govmdpi.com The application of various computational tools and algorithms allows for an estimation of the pharmacokinetic profile, guiding further experimental studies. nih.gov

In silico methods serve as an initial screening mechanism, helping to identify potential liabilities of a drug candidate and reducing the reliance on extensive in vitro and in vivo experiments. phcogj.comfrontiersin.org For flavonoid glycosides like this compound, these predictions are particularly important due to the known variability in their bioavailability.

Below is a table summarizing the likely in silico pharmacokinetic predictions for this compound based on general data for flavonoid glycosides.

| Pharmacokinetic Parameter | Predicted Property | Significance |

| Absorption | ||

| Human Intestinal Absorption | Low to Moderate | The glycoside moiety generally reduces passive diffusion across the intestinal wall. |

| Caco-2 Permeability | Low | Suggests limited ability to cross the intestinal epithelial barrier. |

| Distribution | ||